![molecular formula C9H16N2O3 B8803242 tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B8803242.png)
tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a hydroxyethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate typically involves the reaction of tert-butyl carbamate with suitable reagents to introduce the cyanomethyl and hydroxyethyl groups. One common method involves the use of tert-butyl carbamate and cyanomethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate moiety can be hydrolyzed in vivo to release active pharmaceutical agents. Additionally, its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate involves its interaction with biological targets through its functional groups. The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The cyanomethyl group can interact with specific receptors or enzymes, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(cyanomethyl)carbamate
- tert-Butyl N-(hydroxyethyl)carbamate
Uniqueness
tert-Butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-cyano-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-7(6-12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
BWQSUACMWOREDD-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#N)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


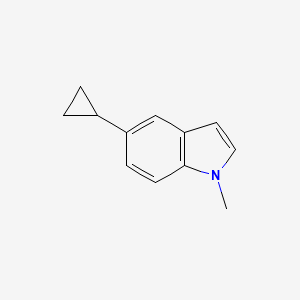
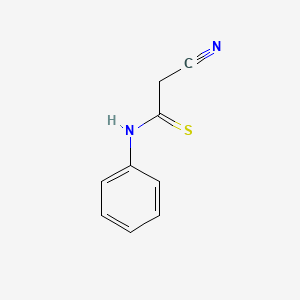

![N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B8803175.png)
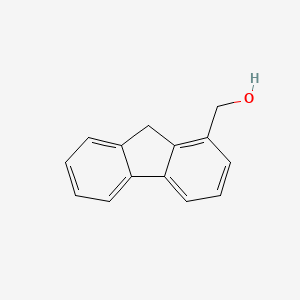
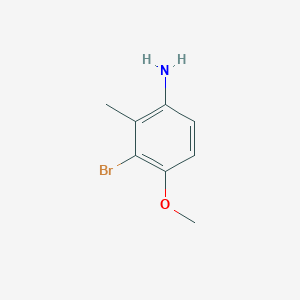
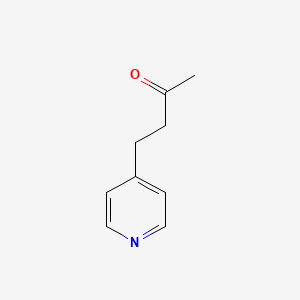
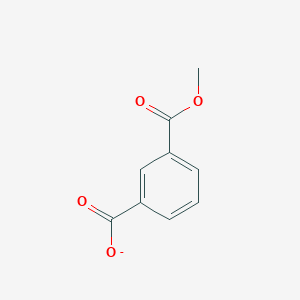
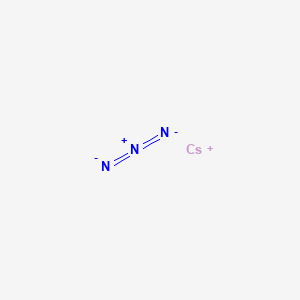
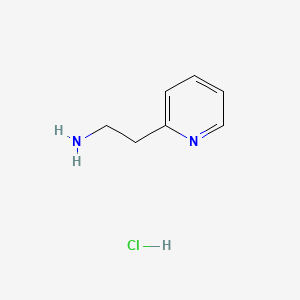
-](/img/structure/B8803222.png)
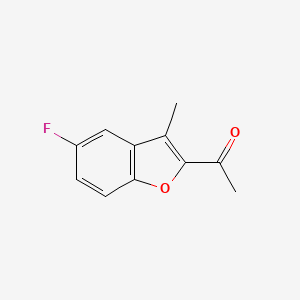
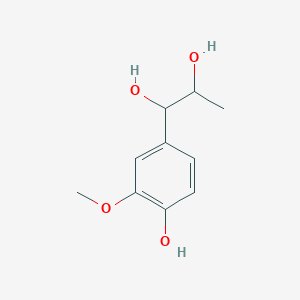
![Benzyl ((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)methyl)carbamate](/img/structure/B8803258.png)
